1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide typically involves the incorporation of the difluoroethyl group into the molecule. One common method involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles such as thiols, amines, and alcohols . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the reagent, with the reaction proceeding via a ligand coupling mechanism .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of hypervalent iodine reagents and optimized reaction conditions can facilitate the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The difluoroethyl group can undergo electrophilic substitution reactions, particularly with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . Reaction conditions often involve the use of solvents like acetonitrile (MeCN) and bases such as cesium carbonate (Cs2CO3) at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, difluoroethylated thiophenol can be obtained when thiophenol is used as the nucleophile .
Scientific Research Applications
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a lipophilic hydrogen bond donor in drug design, enhancing the physicochemical properties of drug candidates.
Materials Science: The incorporation of fluorinated groups into materials can improve their stability and performance in various applications.
Agrochemistry: Fluorinated compounds are used in the development of agrochemicals with improved efficacy and environmental stability.
Mechanism of Action
The mechanism of action of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, enhancing its affinity and specificity for drug targets . The presence of the naphthalene moiety and spirocyclic structure further contributes to its unique binding properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Captopril: A drug that incorporates a difluoroethyl group for enhanced stability and efficacy.
Normorphine: Another example of a compound with a difluoroethyl group used in medicinal chemistry.
Mefloquine: A drug that benefits from the incorporation of fluorinated groups for improved pharmacokinetic properties.
Uniqueness
1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is unique due to its combination of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,2-difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-19(21)13-18(19)8-10-23(11-9-18)17(24)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKNJNHCHXGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.